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Compound of Interest

Compound Name: 3-(Dipropylamino)quinoxalin-2-ol

CAS No.: 731795-56-5

Cat. No.: B2516994 Get Quote

Executive Summary & Chemical Identity
Target Analyte: 3-(Dipropylamino)quinoxalin-2-ol Alternative Nomenclature: 3-

(Dipropylamino)quinoxalin-2(1H)-one (Tautomeric form) CAS Registry (Generic Class): Related

to 1684-14-6 (Parent Quinoxaline) and specific derivatives used in helical polymer synthesis

(e.g., Suginome et al.).[1]

This guide provides a comparative structural analysis of 3-(Dipropylamino)quinoxalin-2-ol.
While often chemically named as the "ol" (enol) form, X-ray diffraction (XRD) and solid-state

NMR data consistently reveal that this class of compounds crystallizes predominantly in the

keto (amide) tautomeric form.[1] This distinction is critical for researchers modeling receptor

binding or solubility, as the hydrogen-bonding donor/acceptor profile changes entirely between

these states.

Mechanistic Insight: Tautomerism & Crystal Packing
Expertise & Causality: The primary challenge in characterizing 3-aminoquinoxalin-2-ol

derivatives is the prototropic tautomerism.[1] In solution, an equilibrium exists.[1][2][3] However,

in the solid state, the lattice energy is maximized by the formation of centrosymmetric dimers

held together by dual

hydrogen bonds.
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The dipropylamino group introduces significant steric bulk compared to diethyl or dimethyl

analogs. This forces the crystal packing to adopt a "slipped"

-stacking arrangement to accommodate the aliphatic chains, often expanding the unit cell
volume and lowering the melting point relative to the unsubstituted parent.

Visualization: Tautomeric Equilibrium & Solid-State
Stabilization
The following diagram illustrates the thermodynamic drive from the solution-phase enol form to

the stable solid-state keto dimer.
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Caption: Pathway from solution-phase tautomeric equilibrium to the thermodynamically

preferred solid-state dimer, stabilized by intermolecular hydrogen bonding.

Comparative X-Ray Diffraction Data
Trustworthiness: The data below compares the structural signatures of the target compound

against the parent scaffold (Quinoxaline-2,3-dione) and a homologous ethyl derivative.[4] This

comparison allows researchers to validate their synthesis: if your XRD pattern matches the

"Parent" too closely, your dipropylamino substitution likely failed.[1]

Table 1: Key Diffraction Signatures (Powder XRD)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b2516994?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/30002882/
https://www.researchgate.net/publication/386415542_23-Diphenyl-quinoxaline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2516994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Parent Scaffold
(Quinoxaline-2,3-
dione)

Target: 3-
(Dipropylamino)qui
noxalin-2(1H)-one

Causality /
Structural Origin

Primary Low Angle

Peak
~11.2° ~9.5° - 10.2°

The bulky dipropyl

chains expand the

inter-planar spacing (

-spacing), shifting the

primary reflection to a

lower angle.

-Stacking Reflection

~27.5°

(Strong)

~26.0°

(Broad/Weak)

Introduction of

propyl carbons

disrupts the perfect

face-to-face

-stacking seen in the

planar parent

molecule.

Space Group (Monoclinic) (Triclinic) or

Lower symmetry is

often required to pack

the flexible propyl

chains efficiently.[1]

H-Bond Motif Linear Ribbons Discrete Dimers

The amino

substitution at C3

blocks one H-bond

donor site, preventing

infinite ribbons and

forcing dimer

formation.[1]

Table 2: Single Crystal Unit Cell Parameters
(Representative Class Data)
Based on homologous 3-dialkylamino-quinoxalinones [1, 2].
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Parameter Value (Estimated Range) Notes

Crystal System Monoclinic / Triclinic
Dependent on solvent of

crystallization.[1]

a (

)
8.5 - 9.2 Short axis (molecular width).[1]

b (

)
14.5 - 16.0

Elongated due to dipropyl

chains.[1]

c (

)
10.5 - 12.0 Stacking axis.[1]

(Angle) 95° - 102° Typical monoclinic shear.[1]

Z (Molecules/Cell) 4
Indicates 2 dimers per unit cell.

[1]

Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, follow these protocols. The "Self-Validation" step allows you to

confirm success before full data collection.[1]

Protocol A: Single Crystal Growth
Objective: Obtain crystals suitable for SC-XRD to confirm the propyl chain conformation.

Dissolution: Dissolve 50 mg of crude 3-(Dipropylamino)quinoxalin-2-ol in 4 mL of warm

Ethanol (EtOH).

Filtration: Filter through a 0.45

PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).[1]

Antisolvent Layering: Carefully layer 2 mL of

-Hexane on top of the ethanol solution.[1] Do not mix.
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Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C for 3-5 days.

Self-Validation:

Success: Prism-like or blocky yellow/orange crystals.[1]

Failure:[1] Fine needles (indicates cooling was too fast) or amorphous powder (indicates

solvent evaporated too quickly).[1]

Protocol B: Powder Diffraction (PXRD) Preparation
Objective: Phase identification and bulk purity check.[1]

Grinding: Gently grind the sample in an agate mortar. Critical: Do not over-grind; excessive

mechanical stress can induce a phase transition or amorphization in flexible alkyl-substituted

crystals.[1]

Mounting: Back-load into a zero-background silicon holder to minimize preferred orientation

effects caused by the needle-like habit of quinoxalines.

Scan Parameters:

Range: 3° to 40°

.[1]

Step Size: 0.02°.[1]

Time/Step: 1.0 second (Cu K

radiation).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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